

A Comparative Guide to p300/CBP Inhibitors in Prostate Cancer Models

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Compound of Interest

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The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) have emerged as critical coactivators of androgen receptor (AR) signaling, a key driver of prostate cancer progression. Their inhibition represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC), where AR signaling remains active. This guide provides a comparative overview of the preclinical p300/CBP inhibitor **B026** and other notable inhibitors, with a focus on their performance in prostate cancer models.

Introduction to p300/CBP Inhibition in Prostate Cancer

The rationale for targeting p300/CBP in prostate cancer stems from their crucial role in acetylating histones and other proteins, leading to a more open chromatin structure and facilitating the transcription of AR target genes.^[1] By inhibiting the catalytic HAT activity or the bromodomain-mediated protein-protein interactions of p300/CBP, small molecule inhibitors can effectively suppress AR-driven oncogenic programs, including the expression of key genes like c-Myc.^{[2][3][4]} This has been shown to inhibit proliferation and induce apoptosis in prostate cancer cells.^{[1][5]}

Comparative Efficacy of p300/CBP Inhibitors

A landscape of small molecule inhibitors targeting p300/CBP has been developed, each with distinct mechanisms of action and preclinical profiles. This guide focuses on a comparison of **B026**, a potent HAT inhibitor, with other key players such as CCS1477 (Inobrodib), FT-7051 (Pocenbrodib), A-485, C646, and GNE-049.

In Vitro Potency and Cellular Activity

The following tables summarize the reported in vitro potency and cellular activity of various p300/CBP inhibitors in prostate cancer cell lines.

Table 1: Biochemical Potency of p300/CBP Inhibitors

Inhibitor	Target Domain	p300 IC50/Ki/K _a	CBP IC50/Ki/K _a	Reference
B026	HAT	1.8 nM (IC50)	9.5 nM (IC50)	[4] [6] [7]
CCS1477	Bromodomain	1.3 nM (K _a)	1.7 nM (K _a)	[8] [9] [10]
A-485	HAT	9.8 nM (IC50)	2.6 nM (IC50)	[4] [11] [12]
C646	HAT	400 nM (K _i)	400 nM (K _i)	[13]
GNE-049	Bromodomain	2.3 nM (IC50)	1.1 nM (IC50)	[14] [15] [16]

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines (IC50)

Inhibitor	LNCaP	VCaP	22Rv1	PC3	DU145	Reference
B026	<10 nM (AR+)	Not Reported	<10 nM (AR+)	Not Reported	Not Reported	[17]
CCS1477	0.230 µM	0.049 µM	0.096 µM	1.490 µM	1.280 µM	[18]
A-485	Potent Inhibition	Not Reported	Potent Inhibition	Inactive	Inactive	[19]
C646	Induces Apoptosis at 20µM	Not Reported	Induces Apoptosis at 20µM	Induces Apoptosis at 20µM	Not Reported	[5][13]
GNE-049	Potent Inhibition	Potent Inhibition	Potent Inhibition	No effect	No effect	[14][15]

In Vivo Efficacy in Prostate Cancer Xenograft Models

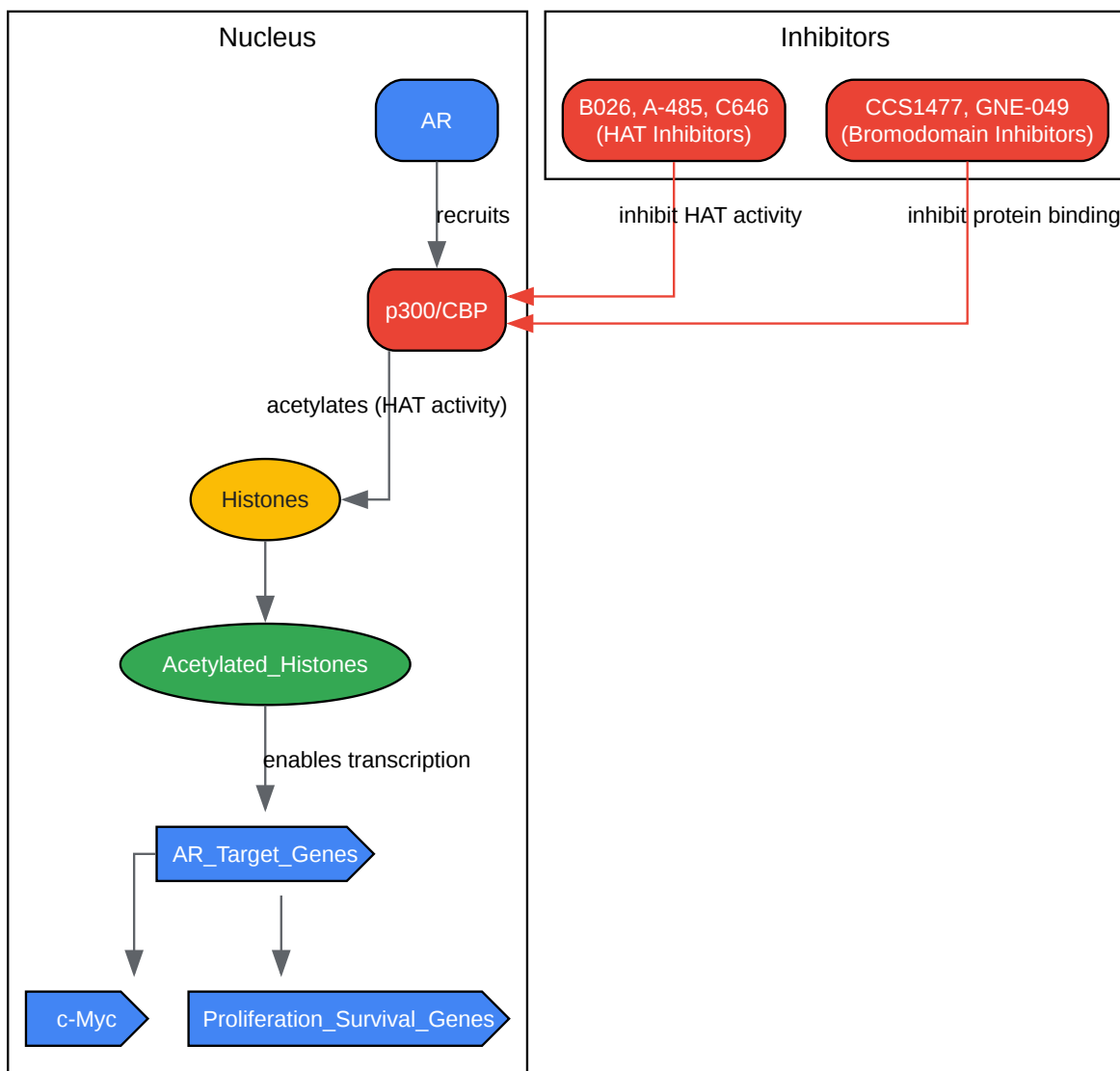
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.

Table 3: In Vivo Anti-tumor Activity

Inhibitor	Model	Dosing	Outcome	Reference
B026	Human leukemia xenograft	50-100 mg/kg, p.o., daily	75-85.7% tumor growth inhibition	[6]
CCS1477	22Rv1 xenograft	10-20 mg/kg, p.o., daily or 30 mg/kg q.o.d.	Complete tumor growth inhibition	[8][18]
A-485	Castration-resistant xenograft	100 mg/kg	54% reduction in tumor volume	[20]

Mechanism of Action and Signaling Pathways

The primary mechanism of these inhibitors involves the disruption of AR-mediated transcription.



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Caption: p300/CBP signaling in prostate cancer and points of inhibition.

Inhibitors like **B026**, A-485, and C646 target the catalytic HAT domain of p300/CBP, directly preventing histone acetylation.[6][13][19] In contrast, CCS1477 and GNE-049 are bromodomain inhibitors that disrupt the interaction of p300/CBP with acetylated histones and other proteins, thereby preventing the assembly of transcriptional machinery.[8][15] Both

classes of inhibitors lead to the downregulation of AR and c-Myc expression and their target genes, ultimately inhibiting cancer cell growth.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay

A common method to assess the anti-proliferative effects of these inhibitors is the CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant Direct Cell Proliferation Assay.[18]



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Caption: A typical workflow for a cell viability assay.

Protocol:

- Prostate cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of the p300/CBP inhibitor or vehicle control (e.g., DMSO).
- After a 72-hour incubation period, the assay reagent (CellTiter-Glo® or CyQuant®) is added to each well according to the manufacturer's instructions.[18]
- The plate is incubated at room temperature to stabilize the signal.
- Luminescence or fluorescence is measured using a plate reader.
- The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to determine the effect of inhibitors on the protein levels of key signaling molecules like AR, AR-SV (androgen receptor splice variants), and c-Myc.[18]

Protocol:

- Prostate cancer cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24-72 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against AR, AR-V7, c-Myc, and a loading control (e.g., GAPDH).[18]
- After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

Animal models are essential to evaluate the anti-tumor efficacy of the inhibitors in a physiological context.

Protocol:

- Human prostate cancer cells (e.g., 22Rv1) are subcutaneously injected into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[18][21]
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.

- The inhibitor is administered orally (p.o.) via gavage at specified doses and schedules (e.g., daily or every other day).[18] The vehicle control typically consists of a solution like 5% DMSO in 0.5% methylcellulose.[18]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot or qPCR).

Conclusion

B026 has demonstrated high potency as a HAT inhibitor with significant anti-proliferative effects in AR-positive prostate cancer cell lines.[6][17] When compared to other p300/CBP inhibitors, the choice of agent may depend on the specific therapeutic strategy. HAT inhibitors like **B026** and A-485 directly target the enzymatic activity of p300/CBP, while bromodomain inhibitors such as CCS1477 and GNE-049 disrupt protein-protein interactions. The in vivo data for CCS1477 is particularly compelling, showing complete tumor growth inhibition in a CRPC model.[8] The development of next-generation inhibitors, including PROTAC degraders, represents an exciting future direction for targeting the p300/CBP axis in prostate cancer. Further head-to-head preclinical studies and ultimately clinical trials will be necessary to fully elucidate the comparative efficacy and safety of these different inhibitory modalities.

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